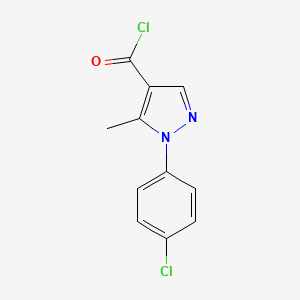

1-(4-chlorophenyl)-5-methyl-1H-pyrazole-4-carbonyl chloride

Description

Historical Context of Pyrazole Chemistry

The historical development of pyrazole chemistry traces its origins to the pioneering work of German chemist Ludwig Knorr, who first coined the term "pyrazole" in 1883 to describe this class of five-membered heterocyclic compounds. This foundational nomenclature established the framework for understanding these azole compounds characterized by their distinctive ring structure containing two adjacent nitrogen atoms. Following Knorr's initial contributions, Hans von Pechmann developed a classical synthetic method in 1898 for pyrazole synthesis through the reaction of acetylene with diazomethane, which became known as the Pechmann synthesis. This methodology represented one of the earliest systematic approaches to constructing the pyrazole framework and laid the groundwork for subsequent synthetic developments.

The significance of pyrazole chemistry expanded dramatically throughout the twentieth century, with notable milestones including the discovery of the first naturally occurring pyrazole compound. In 1959, researchers successfully isolated 1-pyrazolyl-alanine from watermelon seeds, marking the first identification of a pyrazole derivative in nature. This discovery fundamentally altered the perception of pyrazoles from purely synthetic constructs to biologically relevant molecular frameworks. The compound's natural occurrence suggested potential biological roles and sparked increased interest in exploring pyrazole derivatives for pharmaceutical applications.

The evolution of pyrazole chemistry has been closely intertwined with advances in heterocyclic synthesis methodology. Ludwig Knorr's contributions extended beyond nomenclature to include mechanistic insights into tautomerism phenomena within pyrazole systems. His work revealed the dynamic nature of proton exchange in these heterocycles, a fundamental property that influences their chemical reactivity and biological activity. The recognition of tautomerism as a key feature of pyrazole chemistry has proven essential for understanding structure-activity relationships in pyrazole-containing pharmaceuticals and has guided synthetic strategies for accessing specific tautomeric forms.

Contemporary pyrazole chemistry has witnessed an unprecedented expansion in both synthetic methodology and application scope. The development of transition metal-catalyzed coupling reactions has revolutionized the construction of substituted pyrazoles, enabling access to previously challenging substitution patterns. Modern approaches to pyrazole functionalization have embraced innate chemical reactivity rather than relying solely on prefunctionalized starting materials, leading to more efficient and practical synthetic routes. These methodological advances have directly contributed to the accessibility of complex pyrazole derivatives such as this compound, which combines multiple functional elements within a single molecular framework.

Significance of Carbonyl Chloride Functionalization in Heterocyclic Chemistry

Carbonyl chloride functional groups represent one of the most versatile and reactive moieties in organic chemistry, serving as powerful electrophilic centers that readily undergo nucleophilic acyl substitution reactions. The incorporation of carbonyl chloride functionality into heterocyclic systems creates hybrid molecules that combine the unique electronic properties of heterocycles with the high reactivity of acyl chlorides. This combination enables a broad range of synthetic transformations, from simple amide and ester formation to complex cyclization reactions that can generate fused ring systems. The strategic placement of carbonyl chloride groups within heterocyclic frameworks has become a cornerstone approach for accessing structurally diverse molecular libraries.

The synthesis of heterocyclic carbonyl chlorides typically employs well-established methodologies that convert carboxylic acid precursors into the corresponding acyl chlorides. The most common approach involves treatment of pyrazole carboxylic acids with thionyl chloride under reflux conditions, achieving conversion rates of approximately 97 percent. Alternative methods utilize oxalyl dichloride in the presence of dimethylformamide as a catalyst, providing similar efficiency under milder reaction conditions. These synthetic protocols have been optimized to accommodate the unique electronic characteristics of heterocyclic systems, which can influence both the reactivity of the carboxylic acid precursor and the stability of the resulting acyl chloride product.

The reactivity profile of heterocyclic carbonyl chlorides extends beyond conventional acylation chemistry to encompass more specialized transformations. Recent developments in intramolecular Schmidt reactions have demonstrated the utility of acyl chlorides in constructing complex polycyclic nitrogen-containing heterocycles through multistep one-pot processes. These reactions represent a significant advancement in synthetic efficiency, enabling the formation of multiple bonds and rings in a single transformation. The efficiency of such processes, characterized by the breaking of one bond and formation of three new bonds with simultaneous construction of two new rings, exemplifies the synthetic potential inherent in carbonyl chloride-functionalized heterocycles.

The application of carbonyl chloride-containing heterocycles in pharmaceutical chemistry has revealed their particular value as synthetic intermediates for accessing bioactive compounds. The high reactivity of the carbonyl chloride group enables rapid coupling with various nucleophiles, including amines, alcohols, and hydrazines, thereby facilitating the preparation of diverse derivative libraries for biological screening. This synthetic versatility has proven especially valuable in medicinal chemistry programs where rapid access to structural analogs is essential for structure-activity relationship studies. The combination of heterocyclic pharmacophores with the synthetic accessibility provided by carbonyl chloride functionality has established these compounds as privileged intermediates in drug discovery efforts.

Classification and Nomenclature Systems for Substituted Pyrazoles

The systematic classification and nomenclature of substituted pyrazoles follows established international conventions that accommodate the structural complexity inherent in these heterocyclic systems. The Hantzsch-Widman nomenclature system provides the most comprehensive framework for naming heterocyclic compounds, utilizing systematic prefixes for heteroatoms combined with suffixes that designate ring size and degree of unsaturation. This system represents a significant advancement over earlier nomenclature approaches that relied heavily on trivial names, offering a more systematic and universally applicable method for describing complex heterocyclic structures.

Within the Hantzsch-Widman system, pyrazole derivatives are classified based on their substitution patterns and the nature of the substituent groups. The core pyrazole framework is designated as a five-membered ring containing two adjacent nitrogen atoms, with positions numbered to provide unambiguous identification of substitution sites. For compounds such as this compound, the nomenclature systematically identifies each substituent and its position: the 4-chlorophenyl group at position 1, the methyl group at position 5, and the carbonyl chloride at position 4. This systematic approach ensures precise communication of structural information within the scientific community.

Alternative nomenclature systems have been developed to address specific aspects of pyrazole chemistry, particularly for compounds with complex substitution patterns. An elemental prefix system utilizes heteroatom prefixes followed by appropriate carbocyclic names, as exemplified by the designation of pyridine as azabenzene. However, this approach has limitations when applied to highly substituted systems and has been largely superseded by the more comprehensive Hantzsch-Widman system. The persistence of trivial names for many common pyrazole derivatives reflects the historical development of the field and the practical utility of familiar nomenclature for frequently encountered compounds.

The classification of pyrazole derivatives extends beyond nomenclature to encompass functional categorization based on substitution patterns and intended applications. Pyrazoles can be broadly classified into several categories: unsubstituted pyrazoles, mono-substituted derivatives, poly-substituted systems, and fused ring systems that incorporate the pyrazole motif within larger frameworks. Each category exhibits distinct chemical properties and synthetic accessibility, influencing both their preparation methods and their utility in various applications. The compound this compound represents a tri-substituted pyrazole system, combining aromatic, alkyl, and acyl substitution within a single molecular framework.

| Classification Category | Structural Features | Representative Examples | Synthetic Complexity |

|---|---|---|---|

| Unsubstituted Pyrazoles | Core pyrazole ring only | 1H-pyrazole | Low |

| Mono-substituted | Single substituent | 3-methylpyrazole | Low to Moderate |

| Di-substituted | Two substituents | 3,5-dimethylpyrazole | Moderate |

| Tri-substituted | Three substituents | This compound | High |

| Fused Systems | Pyrazole fused to other rings | Pyrazolo[1,5-a]pyrimidines | Very High |

Overview of Current Research Status

Contemporary research in pyrazole chemistry has experienced remarkable growth, driven by the recognition of pyrazole derivatives as privileged scaffolds in drug discovery and their expanding applications in materials science. The number of drugs containing pyrazole nuclei has increased significantly over the past decade, with several blockbuster pharmaceuticals incorporating this heterocyclic motif. Recent studies have identified pyrazole derivatives as potent inhibitors of various therapeutic targets, including cyclin-dependent kinases, kinase inhibitors for cancer treatment, and antibacterial agents with selective activity against drug-resistant bacteria. This therapeutic potential has stimulated intensive research efforts focused on developing new synthetic methodologies and exploring structure-activity relationships within pyrazole-containing compounds.

The development of novel synthetic approaches for pyrazole functionalization has emerged as a major research theme, with particular emphasis on methods that exploit the innate reactivity of heterocyclic systems. Recent advances in carbon-hydrogen functionalization have enabled direct modification of pyrazole rings without requiring prefunctionalized starting materials. These methodologies utilize zinc sulfinate salts as radical precursors to transfer alkyl, fluoroalkyl, and alkoxyalkyl groups to heterocyclic frameworks under mild reaction conditions. The operational simplicity of these procedures, requiring only mixing of reagents in organic solvent-water mixtures followed by addition of tert-butyl hydroperoxide, has made them attractive alternatives to traditional cross-coupling approaches.

Current research has also focused on the development of pyrazole derivatives as cyclin-dependent kinase 2 inhibitors for cancer therapy. Recent studies have synthesized and evaluated series of novel pyrazole analogs, with several compounds demonstrating exceptional potency. Compound 4 from these studies exhibited cyclin-dependent kinase 2 inhibition with an inhibitory concentration of 3.82 micromolar and demonstrated exceptional anti-proliferative activity with a mean growth inhibition of 96.47 percent across a panel of 60 National Cancer Institute cell lines. These findings have validated the potential of pyrazole-based scaffolds for developing targeted anticancer therapies and have guided structure-based drug design efforts.

The exploration of pyrazole derivatives as antibacterial agents represents another significant area of contemporary research, particularly in addressing the growing challenge of antibiotic resistance. Recent studies have identified pyrazole compounds with selective activity against methicillin-resistant Staphylococcus aureus and vancomycin-resistant enterococci, with minimum inhibitory concentration values less than 1 microgram per milliliter. These compounds demonstrate effectiveness against bacterial biofilms and persisters, representing metabolically inactive variants of bacterial populations that are typically resistant to conventional antibiotics. Mechanistic studies have revealed that these pyrazole derivatives function as cell membrane-disrupting agents, most likely through inhibition of fatty acid biosynthesis pathways.

| Research Area | Key Findings | Representative Compounds | Clinical Status |

|---|---|---|---|

| Cancer Therapy | Cyclin-dependent kinase 2 inhibitors | Compound 4 (IC50: 3.82 μM) | Preclinical |

| Antibacterial | Anti-methicillin-resistant Staphylococcus aureus activity | Trifluoromethyl phenyl derivatives | Preclinical |

| Synthesis Methodology | Carbon-hydrogen functionalization | Zinc sulfinate products | Research tools |

| Drug Discovery | Privileged scaffolds | Multiple approved drugs | Clinical use |

Properties

IUPAC Name |

1-(4-chlorophenyl)-5-methylpyrazole-4-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8Cl2N2O/c1-7-10(11(13)16)6-14-15(7)9-4-2-8(12)3-5-9/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUQHQFYKJPXTNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1C2=CC=C(C=C2)Cl)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20379826 | |

| Record name | 1-(4-chlorophenyl)-5-methyl-1H-pyrazole-4-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20379826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

288252-38-0 | |

| Record name | 1-(4-chlorophenyl)-5-methyl-1H-pyrazole-4-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20379826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis of 1-(4-chlorophenyl)-5-methyl-1H-pyrazole-4-carboxylic Acid (Precursor)

Method :

- Condensation of 4-chlorophenylhydrazine with ethyl acetoacetate or a similar β-ketoester under acidic or neutral conditions to form the pyrazole ring.

- Hydrolysis of the ester to yield the corresponding carboxylic acid.

-

- Solvent: Ethanol or methanol

- Temperature: Reflux (70–90°C)

- Time: 4–8 hours

- Catalyst: Acidic catalyst such as acetic acid or HCl may be used to facilitate cyclization.

Notes :

- The reaction is typically high yielding (>80%) with minimal side products.

- The 4-chlorophenyl substituent directs regioselectivity in ring formation.

Conversion to this compound

Method :

- Treatment of the pyrazole-4-carboxylic acid with thionyl chloride or oxalyl chloride to form the acid chloride.

- The reaction is usually performed under anhydrous conditions to prevent hydrolysis.

-

- Solvent: Anhydrous dichloromethane (DCM) or chloroform

- Temperature: 0–25°C initially, then room temperature or slight heating (up to 40°C)

- Time: 1–3 hours

- Use of catalytic DMF (a few drops) can accelerate the reaction.

Workup :

- Excess reagent and solvent are removed under reduced pressure.

- The crude acid chloride is often used directly in subsequent reactions due to its sensitivity to moisture.

One-Pot and Advanced Synthetic Approaches

Recent patent literature describes efficient one-pot processes for related pyrazole derivatives, which may be adapted for this compound:

-

- Avoids isolation of unstable intermediates.

- Reduces reaction time and solvent use.

- Enhances overall yield and process efficiency.

Data Table: Summary of Preparation Parameters

Research Findings and Optimization Notes

Solvent Choice : Polar aprotic solvents such as DMF or DMSO facilitate dehydrogenation and subsequent acylation steps, improving solubility and reaction rates.

Catalyst Use : Catalytic amounts of DMF enhance the conversion of carboxylic acids to acid chlorides by activating thionyl chloride.

Temperature Control : Maintaining low temperatures during acid chloride formation minimizes side reactions and decomposition.

Moisture Sensitivity : The acid chloride intermediate is highly reactive toward water; thus, strict anhydrous conditions and inert atmosphere (nitrogen or argon) are recommended.

Yield Improvement : One-pot methods reduce purification steps and improve overall yield and scalability.

Chemical Reactions Analysis

1-(4-Chlorophenyl)-5-methyl-1H-pyrazole-4-carbonyl chloride undergoes various chemical reactions, including:

Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.

Electrophilic Aromatic Substitution:

Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to form alcohols, depending on the reagents and conditions used.

Common reagents for these reactions include nucleophiles such as amines and alcohols, oxidizing agents like potassium permanganate (KMnO₄), and reducing agents such as lithium aluminum hydride (LiAlH₄).

Scientific Research Applications

Synthesis of Bioactive Compounds

1-(4-chlorophenyl)-5-methyl-1H-pyrazole-4-carbonyl chloride serves as a versatile intermediate in the synthesis of various bioactive compounds. Its ability to undergo nucleophilic substitution reactions makes it valuable for creating derivatives with enhanced pharmacological properties.

Key Synthesis Applications:

- Anticancer Agents : Research has demonstrated that derivatives synthesized from this compound exhibit significant anticancer activity. For instance, modifications at the pyrazole ring have led to compounds that inhibit tumor growth in vitro and in vivo .

- Anti-inflammatory Drugs : Several studies have explored the synthesis of anti-inflammatory agents derived from this compound, showcasing their efficacy in reducing inflammation and pain .

Pharmacological Studies

The compound has been investigated for its pharmacological properties, particularly in the context of central nervous system disorders and cancer treatment.

Notable Findings:

- CB1 Receptor Antagonism : A study highlighted the synthesis of sulfonamide derivatives based on this compound, which were evaluated for their antagonistic effects on cannabinoid receptors. These derivatives showed promising results in modulating receptor activity, suggesting potential therapeutic applications in pain management and neuroprotection .

Case Study 1: Synthesis of Anticancer Agents

A series of derivatives were synthesized from this compound, leading to compounds that demonstrated cytotoxic effects against various cancer cell lines. The structure-activity relationship (SAR) studies indicated that specific substitutions on the pyrazole ring significantly enhanced anticancer activity.

Case Study 2: Development of Anti-inflammatory Agents

Research focused on synthesizing new anti-inflammatory agents from this compound revealed that certain derivatives exhibited a marked reduction in inflammatory markers in preclinical models. These findings suggest a pathway for developing novel treatments for chronic inflammatory diseases.

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-5-methyl-1H-pyrazole-4-carbonyl chloride depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the chlorophenyl and carbonyl chloride groups allows it to form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially leading to inhibition or modulation of their activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrazole-based carbonyl chlorides exhibit diverse reactivity and physicochemical properties depending on substituents. Below, we compare 1-(4-chlorophenyl)-5-methyl-1H-pyrazole-4-carbonyl chloride with three structurally related analogs:

1-(4-Chlorophenyl)-5-propyl-1H-pyrazole-4-carbonyl chloride

- Molecular Formula : C₁₃H₁₂Cl₂N₂O

- Key Differences :

1-(4-Fluorophenyl)-5-methyl-1H-pyrazole-4-carbonyl chloride

- Molecular Formula : C₁₁H₈ClFN₂O

- Key Differences :

1-(5-Chloro-2-methoxyphenyl)-5-methyl-1H-pyrazole-4-carbonyl chloride

- Key Differences :

Table 1: Comparative Analysis of Pyrazole Carbonyl Chlorides

Biological Activity

1-(4-Chlorophenyl)-5-methyl-1H-pyrazole-4-carbonyl chloride, a compound with the molecular formula C11H8Cl2N2O and CAS number 288252-38-0, has garnered significant attention in recent years for its diverse biological activities. This article reviews the current understanding of its biological properties, particularly its anticancer, anti-inflammatory, and antibacterial effects, supported by various studies and case analyses.

- Molecular Weight : 255.1 g/mol

- Molecular Structure : Contains a pyrazole ring substituted with a chlorophenyl group and a carbonyl chloride functional group.

- Chemical Identifiers :

- InChI Key: KUQHQFYKJPXTNB-UHFFFAOYSA-N

- PubChem CID: 2776128

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. The compound has been evaluated against various cancer cell lines with promising results.

These results indicate that the compound exhibits significant cytotoxicity against multiple cancer cell lines, suggesting its potential as an effective anticancer agent.

Anti-inflammatory Activity

The anti-inflammatory properties of pyrazole derivatives have also been documented. The compound has shown efficacy in reducing inflammation markers in various experimental models.

| Compound | IC50 (µg/mL) | Standard |

|---|---|---|

| Pyrazole Derivative A | 60.56 | Diclofenac (54.65) |

| Pyrazole Derivative B | 57.24 | Diclofenac (54.65) |

These findings suggest that compounds similar to this compound may serve as effective anti-inflammatory agents, comparable to established drugs like diclofenac .

Antibacterial Activity

The antibacterial properties of pyrazole compounds are gaining attention as well. Research indicates that certain derivatives can inhibit bacterial growth effectively.

Case Studies and Research Findings

-

Study on Antitumor Activity

A study conducted by Li et al. demonstrated that pyrazole derivatives, including the compound under review, inhibited tumor growth in vivo and in vitro settings. The results showed significant inhibition of tumor cell proliferation with IC50 values indicating strong cytotoxic effects across different cancer types . -

Evaluation of Anti-inflammatory Properties

Another research effort focused on assessing the anti-inflammatory effects of pyrazole derivatives through various assays measuring cytokine levels in treated cells. The study reported a marked decrease in pro-inflammatory cytokines, supporting the potential therapeutic use of these compounds in inflammatory diseases . -

Antibacterial Screening

In a comparative study of various pyrazole derivatives against common bacterial strains, the compound exhibited notable antibacterial activity, suggesting its utility in developing new antimicrobial agents .

Q & A

Q. What synthetic routes are commonly employed for preparing 1-(4-chlorophenyl)-5-methyl-1H-pyrazole-4-carbonyl chloride, and how are reaction conditions optimized?

The compound is typically synthesized via cyclocondensation and subsequent functionalization. For example, phosphorous oxychloride (POCl₃) is used to cyclize substituted hydrazides into pyrazolecarboxylic acid derivatives, followed by chlorination to form the carbonyl chloride group . Key optimization parameters include temperature control (e.g., 120°C for cyclization) and stoichiometric ratios of POCl₃ to avoid side reactions like over-chlorination. Precursor purification (e.g., 1-(4-chlorophenyl)-3-methyl-1H-pyrazol-5(4H)-one) is critical for high yield .

Q. How is the purity and structural identity of the compound validated in synthetic workflows?

Analytical techniques include:

- IR spectroscopy : To confirm carbonyl chloride (C=O stretch ~1750–1800 cm⁻¹) and pyrazole ring vibrations .

- NMR spectroscopy : ¹H and ¹³C NMR to verify substituent positions (e.g., 4-chlorophenyl and methyl groups) .

- Melting point analysis : Consistency with literature values (e.g., 78–79°C for related pyrazolecarbaldehyde derivatives) .

- Elemental analysis : To ensure stoichiometric agreement with the molecular formula (C₁₂H₁₀Cl₂N₂O) .

Q. What are the key challenges in handling and storing this compound?

The carbonyl chloride group is moisture-sensitive, requiring anhydrous conditions (e.g., inert atmosphere, molecular sieves). Storage at low temperatures (e.g., –20°C) in amber vials minimizes decomposition. Safety protocols for corrosive reagents (e.g., POCl₃) must be followed during synthesis .

Advanced Research Questions

Q. How can crystallographic data resolve discrepancies in spectral interpretations of pyrazole derivatives?

Single-crystal X-ray diffraction provides definitive structural evidence. For example, in related compounds, crystallography confirmed the planarity of the pyrazole ring and the orientation of substituents (e.g., dihedral angles between chlorophenyl and methyl groups) . This data can resolve ambiguities in NMR assignments, such as distinguishing between regioisomers or confirming the absence of tautomeric forms .

Q. What computational methods are suitable for modeling the reactivity of this compound in nucleophilic acyl substitution?

Density Functional Theory (DFT) simulations (e.g., B3LYP/6-311+G(d,p)) predict electrophilic sites and reaction pathways. For instance, the carbonyl carbon’s partial positive charge (~+0.35 e) makes it susceptible to nucleophilic attack by amines or alcohols. Solvent effects (e.g., dielectric constant of dioxane) can be modeled using the Polarizable Continuum Model (PCM) .

Q. How do steric and electronic effects of the 4-chlorophenyl group influence the compound’s reactivity in cross-coupling reactions?

The electron-withdrawing chloro group enhances electrophilicity at the carbonyl carbon but introduces steric hindrance. For example, in Suzuki-Miyaura coupling, bulky aryl boronic acids show lower yields due to hindered access to the reactive site. Hammett studies (σₚ = +0.23 for Cl) quantify electronic effects on reaction rates .

Q. What strategies mitigate conflicting spectral data in derivatives of this compound?

Q. How does this compound interact with biological targets, such as enzyme active sites?

Molecular docking studies (e.g., AutoDock Vina) suggest that the chlorophenyl group fits into hydrophobic pockets of enzymes like cyclooxygenase-2 (COX-2), while the carbonyl chloride can form covalent adducts with nucleophilic residues (e.g., cysteine thiols). Competitive inhibition assays validate these interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.